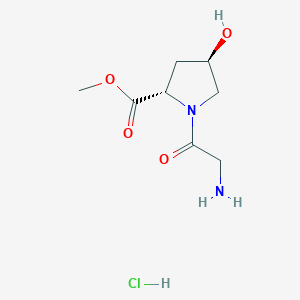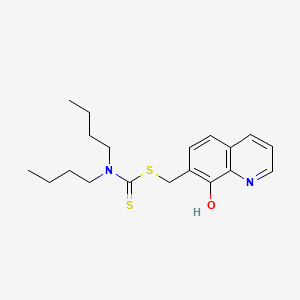
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate: is a chemical compound with the molecular formula C19H26N2OS2 and a molecular weight of 362.6 g/mol. This compound is known for its unique structure, which includes a quinoline ring substituted with a hydroxy group and a dibutyldithiocarbamate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate typically involves the reaction of 8-hydroxyquinoline with dibutyldithiocarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. This interaction can affect various cellular processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the dibutyldithiocarbamate moiety.
Dithiocarbamates: A class of compounds with similar functional groups but different core structures.
Quinoline Derivatives: Compounds with variations in the substitution pattern on the quinoline ring
Uniqueness
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate is unique due to its combination of a quinoline ring and a dibutyldithiocarbamate group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
87236-71-3 |
|---|---|
Molecular Formula |
C19H26N2OS2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
(8-hydroxyquinolin-7-yl)methyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C19H26N2OS2/c1-3-5-12-21(13-6-4-2)19(23)24-14-16-10-9-15-8-7-11-20-17(15)18(16)22/h7-11,22H,3-6,12-14H2,1-2H3 |
InChI Key |
GHUMBRRHICYOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


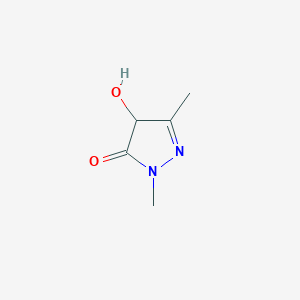
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
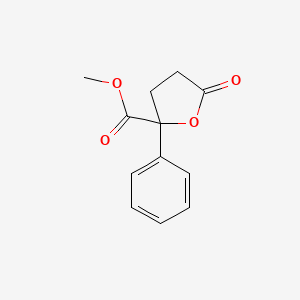
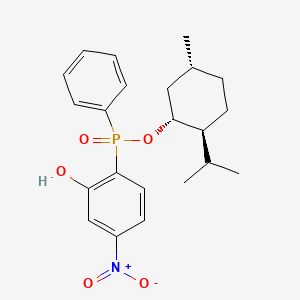
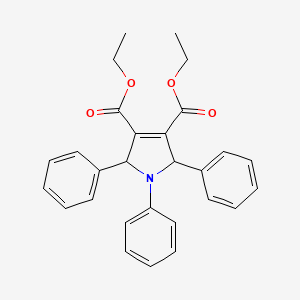
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)

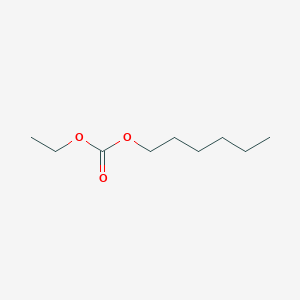
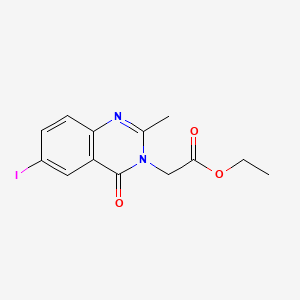
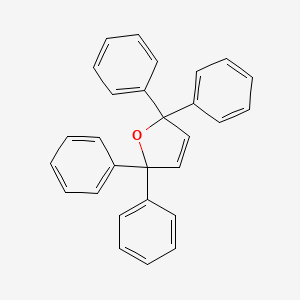
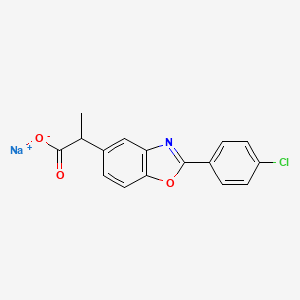
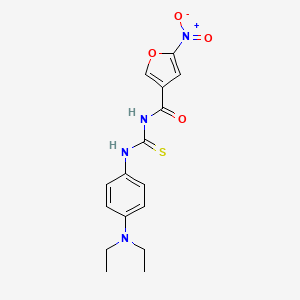
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
